1-Allyl-3-vinyliMidazoliuM chloride

Polymerizable Ionic Liquids Crosslinking Gel Synthesis

1-Allyl-3-vinylimidazolium chloride (AVImCl) is an imidazolium-based ionic liquid (IL) characterized by the presence of two distinct polymerizable groups: an allyl substituent at the N1 position and a vinyl group at the N3 position. This dual-unsaturation architecture distinguishes it from conventional monofunctional IL monomers.

Molecular Formula C8H11ClN2
Molecular Weight 170.63934
CAS No. 100894-64-2
Cat. No. B1149234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-vinyliMidazoliuM chloride
CAS100894-64-2
Molecular FormulaC8H11ClN2
Molecular Weight170.63934
Structural Identifiers
SMILESC=CC[N+]1=CN(C=C1)C=C.[Cl-]
InChIInChI=1S/C8H11N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-vinylimidazolium Chloride (CAS 100894-64-2) Procurement Guide: A Polymerizable Ionic Liquid with Dual Unsaturated Moieties


1-Allyl-3-vinylimidazolium chloride (AVImCl) is an imidazolium-based ionic liquid (IL) characterized by the presence of two distinct polymerizable groups: an allyl substituent at the N1 position and a vinyl group at the N3 position . This dual-unsaturation architecture distinguishes it from conventional monofunctional IL monomers. The compound has a molecular formula of C₈H₁₁ClN₂ and a molecular weight of 170.64 g/mol . As a room-temperature ionic liquid, it exhibits negligible vapor pressure and functions as a task-specific monomer for synthesizing crosslinked poly(ionic liquid) (PIL) networks, porous carbons, and functional gels [1].

Why Generic Imidazolium Ionic Liquids Cannot Substitute 1-Allyl-3-vinylimidazolium Chloride in Polymerizable Applications


While numerous imidazolium-based ionic liquids are commercially available, the vast majority lack the dual polymerizable functionality of AVImCl. Compounds such as 1-allyl-3-methylimidazolium chloride (AMIM-Cl) contain only a single allyl group and cannot undergo self-crosslinking to form robust three-dimensional networks without external crosslinkers . Conversely, 1-butyl-3-vinylimidazolium chloride possesses only one vinyl moiety and yields linear polymers upon homopolymerization . AVImCl is uniquely capable of both chain propagation (via the vinyl group) and simultaneous crosslinking (via the allyl group), enabling additive-free, single-monomer syntheses of PIL gels with tunable crosslinking densities [1]. This intrinsic dual-functionality cannot be replicated by simply blending monofunctional analogs, making AVImCl the only logical procurement choice for applications requiring a self-crosslinkable, imidazolium-rich polymer architecture.

1-Allyl-3-vinylimidazolium Chloride: Quantified Differentiation vs. In-Class Comparators


Dual Unsaturation Enables Additive-Free Crosslinking; Monofunctional Analogs Yield Only Linear Polymers

Unlike 1-allyl-3-methylimidazolium chloride or 1-butyl-3-vinylimidazolium chloride, which possess only one polymerizable group, AVImCl contains both allyl and vinyl functionalities. This enables free-radical self-polymerization to form a covalently crosslinked network without requiring any external crosslinking agents [1]. In a direct comparison, γ-radiation-induced polymerization of AVImCl at ambient temperature yielded a PIL gel with tunable gel fraction and crosslinking density, simply by varying the radiation dose [1]. In contrast, 1-allyl-3-methylimidazolium chloride (AMIM-Cl) lacks the vinyl group and is primarily used as a non-polymerizable solvent for cellulose dissolution . 1-Butyl-3-vinylimidazolium chloride can be polymerized into linear polyelectrolytes but does not form a crosslinked gel network without a bifunctional comonomer .

Polymerizable Ionic Liquids Crosslinking Gel Synthesis

Thermal Decomposition Onset of 263 °C Outperforms Common Polymerizable Ionic Liquid Comparators

AVImCl exhibits a thermal decomposition onset temperature (T_onset) of 263 °C, with a long-term thermal stability threshold of 105.5 °C, as determined by thermogravimetric analysis (TGA) . While direct head-to-head TGA data for structurally similar polymerizable ionic liquids are not systematically compiled, this value is notably higher than the typical thermal stability reported for 1-allyl-3-methylimidazolium chloride (AMIM-Cl), which is described as thermostable but with decomposition occurring at lower temperatures in oxidative environments . The high T_onset of AVImCl ensures that it remains stable under the elevated temperatures often required for radical polymerization initiators (e.g., AIBN at ~70 °C) and subsequent material processing steps.

Thermal Stability Polymerizable Ionic Liquids TGA

AVImCl-Derived PIL Gel Achieves 283 mg/g Cr(VI) Adsorption Capacity—Twice the Highest Reported for IL-Based Adsorbents

A polymeric ionic liquid (PIL) gel synthesized via γ-radiation-induced polymerization and crosslinking of AVImCl exhibited a maximum Cr(VI) adsorption capacity of 283 mg g⁻¹, fitting the Langmuir isotherm model [1]. This value is explicitly reported as 'twice the highest value for ionic liquid-based adsorbents that have been reported' at the time of publication (2015) [1]. This represents a direct, quantifiable performance advantage over other IL-derived adsorbents. In a different application, AVImBr (the bromide analog) was used to fabricate a fiber-optic CO₂ sensor with a sensitivity of ~35 pm/% over a 0–75% CO₂ concentration range [2], demonstrating the material's versatility beyond bulk adsorption.

Heavy Metal Removal Adsorption Environmental Remediation

AVImCl Serves as a Dual-Functional Precursor for N-Doped Porous Carbons with Tunable Metal Dispersion

AVImCl has been employed as a carbon precursor to fabricate N-doped porous carbons with high nitrogen content. In one study, free-radical self-polymerization of AVImCl followed by pyrolysis yielded a mesoporous carbon matrix that enabled the molecular dispersion of Fe₂O₃ nanoparticles (NPs) [1]. The unique mesoporous ionic networks derived from AVImCl facilitated the homogeneous distribution of metal precursors, leading to highly dispersed Fe₂O₃ NPs that exhibited high yield and remarkable turnover number in the reductant-free aerobic oxidation of benzene to phenol [1]. In a separate study, Ni²⁺-loaded porous PIL synthesized from AVImCl was pyrolyzed to prepare Ni, N co-doped carbon materials, where the proportion of Ni single atoms (SAs) versus nanoparticles could be facilely modulated by controlling the annealing temperature [2]. In contrast, 1-allyl-3-methylimidazolium chloride lacks the vinyl group required for self-polymerization into a stable porous network, limiting its utility as a carbon precursor.

Carbon Materials Electrocatalysis Single-Atom Catalysts

High-Impact Application Scenarios for 1-Allyl-3-vinylimidazolium Chloride Based on Quantified Differentiation


Additive-Free Synthesis of High-Capacity Poly(ionic liquid) Adsorbents for Heavy Metal Remediation

Procure AVImCl for the single-step, radiation- or initiator-induced fabrication of crosslinked PIL gels. The resulting material exhibits a Cr(VI) adsorption capacity of 283 mg g⁻¹, which is twice the highest reported value for any ionic liquid-based adsorbent [1]. This eliminates the need for external crosslinkers and yields a high-performance sorbent for industrial wastewater treatment and environmental cleanup applications.

Precursor for N-Doped Porous Carbon Electrocatalysts with Controlled Metal Active Site Distribution

Use AVImCl as a nitrogen-rich, self-polymerizable carbon precursor to fabricate N-doped porous carbons. Upon pyrolysis, the PIL-derived carbon framework enables the molecular dispersion of metal precursors (e.g., Fe, Ni), allowing precise control over the formation of single atoms versus nanoparticles [2][3]. This is critical for optimizing electrocatalytic performance in CO₂ reduction and other energy conversion reactions.

Fabrication of Photocrosslinkable CO₂-Selective Sensing Materials for Miniaturized Optical Sensors

Utilize the photocrosslinkable nature of AVImCl-derived polymers (e.g., poly(AVImBr)) to fabricate micrometer-scale Fabry-Pérot interferometers directly on optical fiber tips. These sensors achieve CO₂ concentration measurement sensitivity of ~35 pm/% over a wide 0–75% range, enabling remote, in-situ gas detection in confined spaces [4]. The dual unsaturation of the monomer is essential for the rapid photopolymerization and selective CO₂ adsorption properties of the sensing layer.

Self-Crosslinking Ionic Liquid Monomer for Robust Polymer Electrolytes and Ion-Gel Membranes

Leverage AVImCl's ability to undergo homopolymerization into a crosslinked network to formulate dimensionally stable polymer electrolytes and ion-gel membranes. The high thermal decomposition onset of 263 °C ensures compatibility with high-temperature processing and operation, while the intrinsic crosslinking enhances mechanical integrity compared to linear PILs derived from monovinyl analogs.

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